2,6-Dihydroxybenzamide
Overview
Description
2,6-Dihydroxybenzamide is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.1354 . It is also known by other names such as Benzamide, 2,6-dihydroxy-; γ-Resorcylamide .
Molecular Structure Analysis
The IUPAC Standard InChI for 2,6-Dihydroxybenzamide is InChI=1S/C7H7NO3/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3,9-10H,(H2,8,11) . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
2,6-Dihydroxybenzamide has a molecular weight of 153.14 g/mol. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3. It has a Rotatable Bond Count of 1. Its Exact Mass is 153.042593085 g/mol and its Monoisotopic Mass is 153.042593085 g/mol. Its Topological Polar Surface Area is 83.6 Ų .
Scientific Research Applications
Analgesic and Anti-inflammatory Effects
2,6-Dihydroxybenzamide derivatives have shown notable analgesic and anti-inflammatory effects. A study by Oskay et al. (1989) investigated various benzanilides, including N-(p-ethoxyphenyl)-2,6-dihydroxybenzamide, for their pain-relieving and anti-inflammatory properties in animal models. They found that some of these compounds exhibited stronger effects than aspirin, highlighting their potential in pain management and inflammation control (Oskay et al., 1989).
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition
Lauro et al. (2016) identified a library of 2,3-dihydroxybenzamide-based inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a target for anti-inflammatory and anticancer agents. Through structure-guided modifications, they discovered compounds with substantial inhibitory activities, indicating a potential avenue for developing new therapeutic agents (Lauro et al., 2016).
Antibacterial Activity
2,6-Difluorobenzamides, closely related to 2,6-dihydroxybenzamide, have been extensively explored as antibacterial drugs. Straniero et al. (2023) conducted research on derivatives of this compound, revealing their ability to interfere with bacterial cell division by inhibiting the FtsZ protein, crucial in the division cycle of bacteria. This research suggests potential applications in developing new antibacterial agents (Straniero et al., 2023).
Pesticide Industry Applications
Yang et al. (2018) reported on the efficient production of 2,6-difluorobenzamide, which is extensively used in pesticide industries. This compound, similar in structure to 2,6-dihydroxybenzamide, demonstrates the versatility of such chemicals in agricultural applications (Yang et al., 2018).
Cancer Therapeutics
Liu et al. (2021) synthesized a series of ring-opened dihydroxybenzamides as heat shock protein 90 inhibitors, demonstrating remarkable antiproliferative activity against various cancer cell lines. This research opens new avenues for developing cancer therapeutics based on dihydroxybenzamide structures (Liu et al., 2021).
properties
IUPAC Name |
2,6-dihydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3,9-10H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIWHFWPQQSJDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185376 | |
Record name | 2,6-Dihydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dihydroxybenzamide | |
CAS RN |
3147-50-0 | |
Record name | 2,6-Dihydroxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3147-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dihydroxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .gamma.-Resorcylamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dihydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dihydroxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-Dihydroxybenzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA44TYF9XH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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